molecular formula C15H24O B15285131 beta-Spathulenol

beta-Spathulenol

Cat. No.: B15285131
M. Wt: 220.35 g/mol
InChI Key: FRMCCTDTYSRUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Spathulenol can be synthesized through various organic reactions. One common method involves the hydroalcoholic maceration of plant leaves, followed by extraction using methanol-water mixtures . The essential oil is then isolated and purified using techniques like gas chromatography.

Industrial Production Methods: : Industrially, this compound is often extracted from plants that are rich in this compound. The extraction process typically involves steam distillation or hydro distillation, followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: : Beta-Spathulenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

Chemistry: : In chemistry, beta-Spathulenol is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: : In biological research, this compound has been studied for its antioxidant and anti-inflammatory properties. It has shown potential in scavenging free radicals and reducing oxidative stress in cells .

Medicine: : this compound has been investigated for its potential therapeutic applications, including its antibacterial and antifungal activities. It has shown promise in inhibiting the growth of various bacterial and fungal strains .

Industry: : In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its distinctive aroma. It is also used in the production of natural insect repellents .

Comparison with Similar Compounds

Similar Compounds: : Beta-Spathulenol is structurally similar to other sesquiterpene alcohols like caryophyllene oxide and beta-eudesmol . These compounds share a similar tricyclic structure and exhibit comparable biological activities.

Uniqueness: : What sets this compound apart is its unique combination of aromatic and bitter-spicy taste, as well as its specific occurrence in certain essential oils. Its distinctive properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMCCTDTYSRUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863939
Record name 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulen-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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